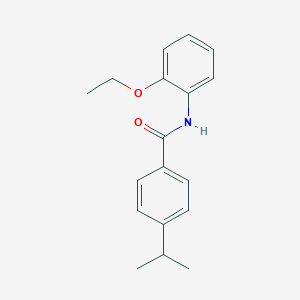![molecular formula C19H15F3N4O3 B262176 (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is a chemical compound with potential applications in scientific research. It is a member of the pyrazolone family of compounds and has been studied for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is not fully understood. It is thought to exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB. Its antioxidant effects may be due to its ability to scavenge reactive oxygen species. Its anticancer effects may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. It may also be useful in developing new fluorescent probes for detecting reactive oxygen species in cells.
Synthesemethoden
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one involves the reaction of 4-nitroacetophenone with trifluoroacetic anhydride and aniline in the presence of a base. The resulting intermediate is then treated with methyl ethyl ketone and hydrazine hydrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Eigenschaften
Produktname |
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one |
|---|---|
Molekularformel |
C19H15F3N4O3 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H15F3N4O3/c1-12-17(11-23-10-13-3-2-4-14(9-13)19(20,21)22)18(27)25(24-12)15-5-7-16(8-6-15)26(28)29/h2-9,11,23H,10H2,1H3/b17-11+ |
InChI-Schlüssel |
PIJUIVUDCZWMKI-GZTJUZNOSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/NCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)